molecular formula C22H18N2O2S2 B2650169 (2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE CAS No. 326024-30-0

(2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE

Cat. No.: B2650169
CAS No.: 326024-30-0
M. Wt: 406.52
InChI Key: DMLCXNACJDPKFE-VAWYXSNFSA-N
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Description

The compound (2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE is a complex organic molecule that features a combination of benzothiazole, tetrahydrobenzothiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrahydrobenzothiophene intermediates, which are then coupled with a furan derivative through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

(2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases. Its unique structure may allow it to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with the furan moiety.

    Cetylpyridinium chloride: Known for its antimicrobial properties, it has a similar aromatic structure.

    Domiphen bromide: Another antimicrobial agent with structural similarities.

Uniqueness

(2E)-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(FURAN-2-YL)PROP-2-ENAMIDE: is unique due to its combination of benzothiazole, tetrahydrobenzothiophene, and furan moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c25-19(12-11-14-6-5-13-26-14)24-22-20(15-7-1-3-9-17(15)27-22)21-23-16-8-2-4-10-18(16)28-21/h2,4-6,8,10-13H,1,3,7,9H2,(H,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLCXNACJDPKFE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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